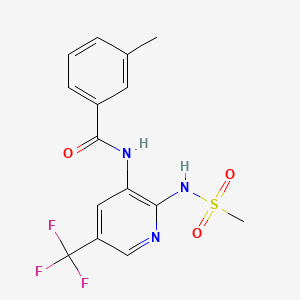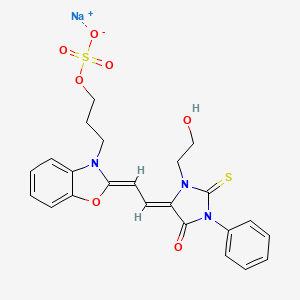
1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a phenyl group, a thioxo group, and a benzoxazolylidene group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting 1,2-diamines with carbonyl compounds under acidic or basic conditions.
Introduction of Thioxo Group: The thioxo group can be introduced by reacting the imidazolidinone core with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Attachment of Benzoxazolylidene Group: The benzoxazolylidene group can be attached through a condensation reaction between the imidazolidinone core and a benzoxazole derivative.
Formation of Monosodium Salt: The final step involves the neutralization of the compound with sodium hydroxide to form the monosodium salt.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt undergoes various chemical reactions, including:
Reduction: The thioxo group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Condensation: The benzoxazolylidene group can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt can be compared with other similar compounds, such as:
Imidazolidin-2-ones: These compounds share the imidazolidinone core but lack the thioxo and benzoxazolylidene groups, resulting in different chemical and biological properties.
Imidazolidine-2-thiones: These compounds contain a thioxo group but lack the benzoxazolylidene group, leading to variations in their reactivity and applications.
Benzoxazole Derivatives: These compounds contain the benzoxazole moiety but lack the imidazolidinone core, resulting in different biological activities and uses.
Properties
CAS No. |
95046-25-6 |
|---|---|
Molecular Formula |
C23H22N3NaO7S2 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
sodium;3-[(2Z)-2-[(2Z)-2-[3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propyl sulfate |
InChI |
InChI=1S/C23H23N3O7S2.Na/c27-15-14-25-19(22(28)26(23(25)34)17-7-2-1-3-8-17)11-12-21-24(13-6-16-32-35(29,30)31)18-9-4-5-10-20(18)33-21;/h1-5,7-12,27H,6,13-16H2,(H,29,30,31);/q;+1/p-1/b19-11-,21-12-; |
InChI Key |
MTCWCQWVPAJEJF-DHFPWTGPSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C=C\3/N(C4=CC=CC=C4O3)CCCOS(=O)(=O)[O-])/N(C2=S)CCO.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=C3N(C4=CC=CC=C4O3)CCCOS(=O)(=O)[O-])N(C2=S)CCO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)

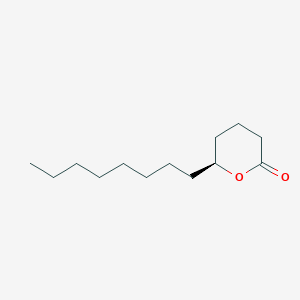
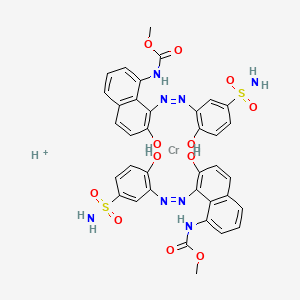
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
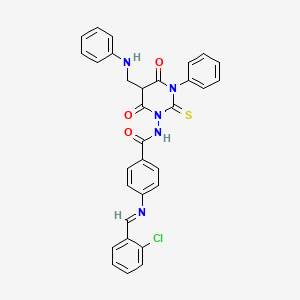
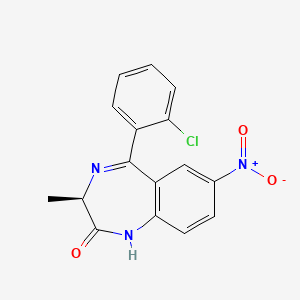
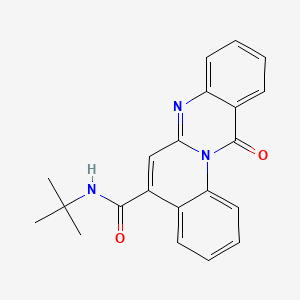
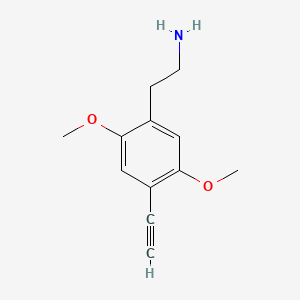
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)
![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)
